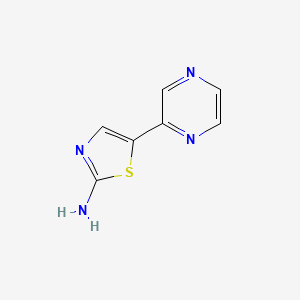

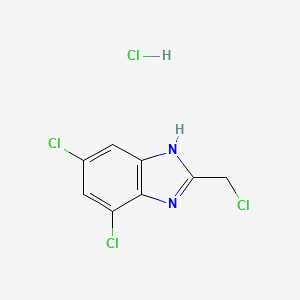

5-(Pyrazin-2-yl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, has been achieved via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

Several studies have synthesized and evaluated derivatives of thiazole clubbed with pyrazole for their antimicrobial and anticancer activities. For instance, N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs were synthesized and scrutinized for in vitro anti-infective and cytotoxic activities, demonstrating significant apoptosis in tested cells and commendable antibacterial activity (Bansal et al., 2020). Moreover, derivatives of 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine showcased antimicrobial and antioxidant activities, indicating potential as cathepsin D inhibitors for anticancer activity (Rizk et al., 2020).

Synthesis of Complex Molecules

Thiazol-2-yl amine has been identified as a valuable moiety for synthesizing selective JAK2 inhibitors, showing its utility in creating potent and selective compounds for therapeutic applications (Ioannidis et al., 2010). Additionally, novel series of derivatives have been synthesized for exploring antimicrobial activities and potential in cancer therapy, showcasing the versatility of thiazole and pyrazole-based compounds in drug development (Sharma et al., 2022).

Molecular Docking and Structural Analysis

Structural characterization and molecular docking studies have provided insights into the binding interactions and potential mechanisms of action for these compounds, aiding in the rational design of molecules with enhanced biological activities. For example, difunctional pyrazole derivatives have been explored as key compounds for multidentate pyrazolate ligands, enabling the assembly of bimetallic complexes (Röder et al., 2001).

Antitumor and Antiangiogenic Effects

Compounds like novel thioxothiazolidin-4-one derivatives have demonstrated significant antitumor and antiangiogenic effects in vivo, highlighting the therapeutic potential of thiazole-pyrazole derivatives in cancer treatment (Chandrappa et al., 2010).

Orientations Futures

While specific future directions for “5-(Pyrazin-2-yl)-1,3-thiazol-2-amine” are not available, research into pyrrolopyrazine derivatives continues to be an active area of study . These compounds have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that the compound interacts with its targets, leading to changes that result in its biological activities .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

It has been synthesized via Suzuki cross-coupling reactions . The compound’s reactivity parameters like frontier molecular orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) have been considered and discussed .

Cellular Effects

Compounds with similar structures have shown significant anticancer activity

Molecular Mechanism

It is known that the compound was synthesized via a Suzuki cross-coupling reaction

Temporal Effects in Laboratory Settings

The compound was synthesized via a Suzuki cross-coupling reaction , suggesting that it may be stable under certain conditions.

Propriétés

IUPAC Name |

5-pyrazin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-4-6(12-7)5-3-9-1-2-10-5/h1-4H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBVOFWRSKHMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2712495.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2712512.png)

![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2712514.png)

![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)

![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)